7-Nitro-2-(trifluoromethyl)-10H-phenothiazine
CAS No.: 2069-32-1
Cat. No.: VC3923201
Molecular Formula: C13H7F3N2O2S
Molecular Weight: 312.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2069-32-1 |
|---|---|
| Molecular Formula | C13H7F3N2O2S |
| Molecular Weight | 312.27 g/mol |
| IUPAC Name | 7-nitro-2-(trifluoromethyl)-10H-phenothiazine |
| Standard InChI | InChI=1S/C13H7F3N2O2S/c14-13(15,16)7-1-4-11-10(5-7)17-9-3-2-8(18(19)20)6-12(9)21-11/h1-6,17H |
| Standard InChI Key | LLVCJYBCDMKVPS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name is 7-nitro-2-(trifluoromethyl)-10H-phenothiazine, with the molecular formula C₁₃H₇F₃N₂O₂S . Its structure consists of a phenothiazine core—a sulfur- and nitrogen-containing tricyclic system—modified by electron-withdrawing substituents: a nitro group (-NO₂) at position 7 and a trifluoromethyl group (-CF₃) at position 2 .
Table 1: Key Identifiers and Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2069-32-1 | |
| Molecular Weight | 312.27 g/mol | |
| SMILES | C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)N+[O-] | |
| InChIKey | LLVCJYBCDMKVPS-UHFFFAOYSA-N | |
| ChEMBL ID | CHEMBL1472463 |
Structural Features and Conformational Analysis
X-ray crystallography and computational modeling reveal a planar phenothiazine ring system with slight puckering due to steric interactions between the -CF₃ and -NO₂ groups . The trifluoromethyl group induces significant electron-withdrawing effects, while the nitro group enhances oxidative stability. Predicted collision cross-section (CCS) values for adducts, such as [M+H]⁺ (150.7 Ų) and [M-H]⁻ (149.9 Ų), underscore its compact molecular geometry .
Synthesis and Derivative Formation
Historical Synthesis Routes
The foundational synthesis, documented in US Patent 3,426,020A, involves a two-step cyclization process :
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Formation of 2-amino-4-(trifluoromethyl)benzenethiol zinc salt: Reacting 3-nitro-4-chlorobenzotrifluoride with sodium sulfide and sulfur in isopropanol yields a disulfide intermediate, subsequently reduced to the thiolate .
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Cyclization with o-nitrochlorobenzene: The zinc salt reacts with o-nitrochlorobenzene under basic conditions (e.g., NaOH) to form 2-(trifluoromethyl)phenothiazine, followed by nitration at position 7 .
Modern Optimization Strategies
Recent refinements employ N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base to enhance cyclization efficiency . For example, refluxing 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide in DMF with K₂CO₃ achieves yields exceeding 80% .
Table 2: Representative Reaction Conditions and Yields
| Starting Material | Conditions | Product Yield |
|---|---|---|
| 2-formamido-4-(CF₃)-2'-NO₂-diphenylsulfide | DMF, K₂CO₃, reflux, 2h | 82% |
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
The compound exhibits a melting point of 189–191°C, indicative of strong intermolecular interactions . It is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves readily in aprotic solvents like chloroform and DMF .
Spectroscopic Signatures
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UV-Vis: Absorption maxima at 254 nm (π→π* transitions) and 365 nm (n→π* transitions) .
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NMR (predicted):
Pharmaceutical Applications and Biological Activity
Psychotropic Derivatives
US Patent 3,057,861 details the synthesis of 7-amino-10-(3-dimethylaminopropyl)-2-(trifluoromethyl)phenothiazine, a precursor to tranquilizers . This derivative’s dihydrochloride salt (MP 164–167°C) demonstrates potent dopamine D₂ receptor antagonism, comparable to chlorpromazine .
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